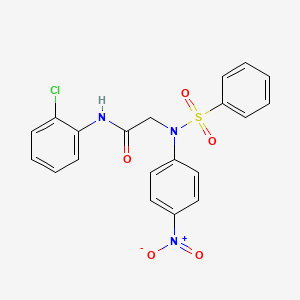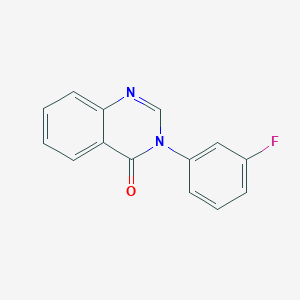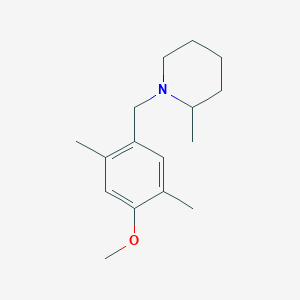![molecular formula C14H20FNO3 B5232130 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine, also known as FPEM, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of morpholine derivatives and has gained significant attention due to its potential applications in various fields of research.
作用机制
The mechanism of action of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it has been proposed that 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine may exert its effects by modulating the activity of ion channels and receptors in the brain. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been suggested that 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine may inhibit the activity of glutamate receptors, which are involved in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has several advantages for use in lab experiments. It exhibits potent and selective anticonvulsant and neuroprotective effects, making it a valuable tool for investigating the underlying mechanisms of these processes. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine is also relatively easy to synthesize and purify, making it readily available for use in research. However, 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. Additionally, 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine analogs with improved pharmacokinetic properties and potency. Another area of interest is the investigation of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine's potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine and to establish its safety and efficacy in humans.
合成方法
The synthesis method of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine involves the reaction between 2-(2-fluorophenoxy)ethanol and morpholine in the presence of a base catalyst. The reaction takes place under mild conditions and yields 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine as the final product. The purity of the product can be enhanced by recrystallization or column chromatography.
科学研究应用
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent anticonvulsant and neuroprotective effects in animal models. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
4-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWNWRHNQLXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)

![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5232119.png)
![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)